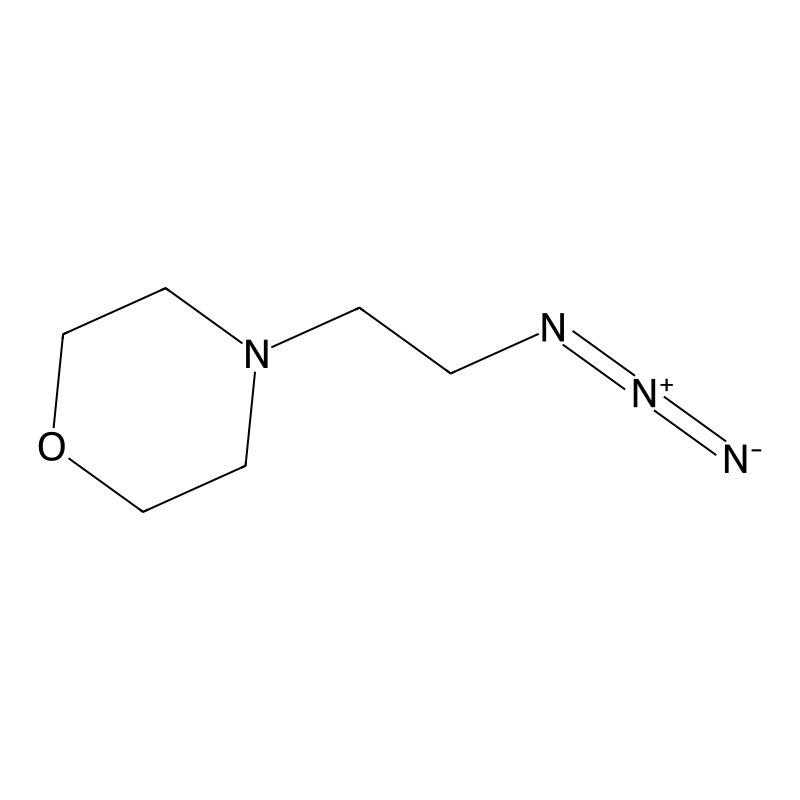

4-(2-Azidoethyl)morpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Hydrogel Synthesis

Scientific Field: Polymer Chemistry

Summary of the Application: 4-(2-Aminoethyl)morpholine is used in the synthesis of novel stimuli-responsive hydrogels. These hydrogels are derived from morpholine and have the ability to absorb textile azo dye .

Methods of Application: A new cationic monomer methacrylamido-4-(2-aminoethyl)morpholine (MAEM) derived from morpholine was synthesized in a single step and characterized by FTIR, 1H, and 13C NMR analyses. Through free radical aqueous polymerization, novel copolymeric hydrogels were prepared using methacrylamido-4-(2-aminoethyl)morpholine and acrylamide (Aam) as monomers .

Results or Outcomes: The hydrogels were tested for swelling, diffusion, and uptake of reactive orange, an anionic dye. The adsorption process of the dye on the hydrogels was consistent with the pseudo-second-order model followed by Elovich and pseudo-first-order .

Application in Biomedical Research

Scientific Field: Biomedical Research

Summary of the Application: 4-(2-Aminoethyl)morpholine is widely used in biomedical applications as this moiety serves as an important lysosome-targeting group .

Methods of Application: This compound is used in the synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells .

Results or Outcomes: The lysosome-targetable fluorescent probe has been successfully used for hydrogen sulfide imaging in living cells .

Application in Coordination Chemistry

Scientific Field: Coordination Chemistry

Summary of the Application: 4-(2-Aminoethyl)morpholine is used as a ligand and reacts with nickel (II) nitrite to form trans-bis[4-(2-aminoethyl)morpholine]dinitronickel (II) .

Methods of Application: The compound is used as a ligand in the reaction with nickel (II) nitrite .

Results or Outcomes: The reaction results in the formation of trans-bis[4-(2-aminoethyl)morpholine]dinitronickel (II) .

Application in Dye Removal

Scientific Field: Environmental Science

Summary of the Application: 4-(2-Aminoethyl)morpholine is used in the synthesis of hydrogels that can absorb textile azo dye .

Methods of Application: The hydrogels are prepared using methacrylamido-4-(2-aminoethyl)morpholine and acrylamide as monomers. The hydrogels are then tested for their ability to absorb reactive orange, an anionic dye .

Application in Fluorescent Probe Synthesis

Scientific Field: Biochemistry

Summary of the Application: 4-(2-Aminoethyl)morpholine is used in the synthesis of a lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells .

Methods of Application: The compound is used as a precursor in the synthesis of the fluorescent probe .

Results or Outcomes: The fluorescent probe has been successfully used for hydrogen sulfide imaging in living cells .

Application in Antibacterial Research

Scientific Field: Medicinal Chemistry

Summary of the Application: 4-(2-Aminoethyl)morpholine is used in the synthesis of a variety of antimicrobial agents .

Methods of Application: The compound is used as a precursor in the synthesis of antimicrobial agents .

Results or Outcomes: The synthesized antimicrobial agents have shown promising results in antibacterial studies .

4-(2-Azidoethyl)morpholine is a nitrogen-containing heterocyclic compound characterized by the presence of an azido group attached to a morpholine ring. Its molecular formula is C₆H₁₂N₄O, and it features a unique structural configuration that contributes to its chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science .

The azido group in 4-(2-Azidoethyl)morpholine makes it a versatile compound for various chemical transformations. Common reactions include:

- Nucleophilic Substitution: The azido group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Reduction Reactions: The azido group can be reduced to amines, facilitating the synthesis of amine derivatives.

- Click Chemistry: The compound can participate in click chemistry reactions, particularly with alkynes, to form triazoles, which are valuable in drug development and materials science.

Research into the biological activity of 4-(2-Azidoethyl)morpholine indicates potential applications as a pharmaceutical agent. Compounds with similar structures have been investigated for their activity against various biological targets, including:

- Antimicrobial Properties: Some morpholine derivatives exhibit antimicrobial activity, suggesting that 4-(2-Azidoethyl)morpholine may also possess similar effects.

- Neurokinin-1 Receptor Antagonism: Derivatives of morpholine have been explored as neurokinin-1 receptor antagonists, which are relevant in treating conditions like depression and anxiety.

Several synthetic routes have been proposed for the preparation of 4-(2-Azidoethyl)morpholine:

- Alkylation of Morpholine: This method involves the reaction of morpholine with an appropriate azidoethyl halide under basic conditions.

- Azidation: Starting from 4-(2-bromoethyl)morpholine, the azide can be introduced via nucleophilic substitution using sodium azide.

- One-Pot Synthesis: Recent advancements allow for one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel .

4-(2-Azidoethyl)morpholine has potential applications in various fields:

- Medicinal Chemistry: Its derivatives are being explored for therapeutic uses, particularly in neuropharmacology.

- Material Science: The compound can be utilized in the synthesis of polymers and materials with specific properties due to its unique functional groups.

- Chemical Biology: It serves as a useful tool for bioconjugation and labeling studies due to its reactive azido group .

Several compounds share structural similarities with 4-(2-Azidoethyl)morpholine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 4-(Aminoethyl)morpholine | Amino derivative | Exhibits different biological activities |

| 4-(Chloroacetyl)morpholine | Acetyl derivative | Used in different synthetic pathways |

| 4-(Nitroethyl)morpholine | Nitro derivative | Known for distinct reactivity patterns |

| 4-(Hydroxyethyl)morpholine | Hydroxy derivative | Shows different solubility and reactivity |

The presence of the azido group in 4-(2-Azidoethyl)morpholine distinguishes it from these compounds, providing unique reactivity and potential applications in click chemistry and bioconjugation .

4-(2-Azidoethyl)morpholine is formally designated by the International Union of Pure and Applied Chemistry as 4-(2-azidoethyl)morpholine, reflecting its structural composition of a morpholine ring substituted at the nitrogen position with a 2-azidoethyl chain. The compound possesses the molecular formula C₆H₁₂N₄O and exhibits a molecular weight of 156.19 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 660395-39-1, providing a unique identifier for chemical databases and regulatory purposes.

The systematic nomenclature follows established conventions for heterocyclic compounds, where the morpholine base structure serves as the parent system. The morpholine ring itself consists of a six-membered saturated heterocycle containing both nitrogen and oxygen atoms in a 1,4-relationship. The azidoethyl substituent introduces significant functional diversity, as the azide group (-N₃) represents one of the most versatile functional groups in organic chemistry due to its exceptional nucleophilicity and potential for further chemical transformation.

Alternative naming conventions include descriptors such as 2-morpholin-4-ylethylazide and 2-(morpholino)ethylazide, which emphasize different aspects of the molecular structure. These synonyms reflect the compound's dual nature as both a morpholine derivative and an organic azide. The InChI (International Chemical Identifier) for this compound is InChI=1S/C6H12N4O/c7-9-8-1-2-10-3-5-11-6-4-10/h1-6H2, providing a standardized representation of its molecular connectivity.

Historical Context in Heterocyclic Chemistry

The development of 4-(2-azidoethyl)morpholine is deeply rooted in the broader historical evolution of heterocyclic chemistry, which began gaining prominence in the early 19th century. The foundation for understanding morpholine-containing compounds was established through the pioneering work of Ludwig Knorr, a German chemist who made significant contributions to heterocyclic chemistry in the late 1800s. Knorr, born in Munich in 1859, was instrumental in advancing the understanding of nitrogen-containing heterocycles and is credited with the naming of morpholine, although he initially misidentified its role in morphine structure.

The morpholine ring system represents one of the most important scaffolds in modern medicinal chemistry due to its unique conformational and physicochemical properties. Historical research has demonstrated that morpholine-containing compounds exhibit favorable pharmacokinetic profiles, including enhanced blood-brain barrier permeability and improved metabolic stability. The presence of both nitrogen and oxygen heteroatoms in the six-membered ring creates a distinctive electronic environment that has been exploited in pharmaceutical development for decades.

The integration of azide functionality into organic molecules gained significant momentum during the 20th century as chemists recognized the exceptional synthetic utility of this functional group. Azide chemistry has become particularly important in the context of bioorthogonal reactions and click chemistry, where the azide group serves as a key component in copper-catalyzed azide-alkyne cycloaddition reactions. The development of compounds like 4-(2-azidoethyl)morpholine represents the convergence of these two important areas of heterocyclic chemistry.

The historical significance of morpholine derivatives in drug discovery cannot be overstated, as numerous pharmaceutical agents containing this scaffold have been approved for clinical use since the mid-20th century. Examples include doxapram (1976), moclobemide (1992), reboxetine (1997), and aprepitant (2003), all of which demonstrate the therapeutic potential of morpholine-containing structures. This rich historical context provides the foundation for understanding the continued interest in novel morpholine derivatives such as 4-(2-azidoethyl)morpholine.

Role in Modern Synthetic Organic Chemistry

4-(2-Azidoethyl)morpholine occupies a significant position in contemporary synthetic organic chemistry due to its dual functionality as both a morpholine scaffold and an azide-containing building block. The compound serves as a versatile intermediate in click chemistry applications, particularly in copper-catalyzed azide-alkyne cycloaddition reactions that have revolutionized modern synthetic methodology. These reactions proceed under mild conditions with high efficiency and selectivity, making them invaluable for constructing complex molecular architectures.

Recent research has demonstrated the utility of 4-(2-azidoethyl)morpholine in advanced synthetic transformations, including defluorinative cycloaddition reactions. In these processes, the compound participates in transition-metal-free reactions with gem-difluoroalkenes, leading to the formation of morpholine-substituted triazoles with potential applications in pharmaceutical and materials sciences. The reaction mechanism involves the formation of addition-elimination intermediates that subsequently undergo [3 + 2] cycloaddition with organic azides, demonstrating the synthetic versatility of azide-containing morpholine derivatives.

The morpholine ring system contributes significantly to the compound's synthetic utility due to its conformational flexibility and hydrogen bonding capabilities. The ring exists in equilibrium between chair-like and skew-boat conformations, providing optimal geometric arrangements for various chemical transformations. This conformational behavior, combined with the weak basicity of the morpholine nitrogen (pKa similar to physiological pH), makes these compounds particularly suitable for pharmaceutical applications.

Green chemistry principles have also influenced the synthetic approaches to morpholine derivatives, with recent developments focusing on environmentally benign methodologies. Advanced synthetic protocols now employ inexpensive reagents such as ethylene sulfate and potassium tert-butoxide for the efficient conversion of amino alcohols to morpholine structures. These methods demonstrate high selectivity for monoalkylation products and can be conducted on preparative scales exceeding 50 grams, highlighting their practical applicability in industrial settings.

The strategic importance of 4-(2-azidoethyl)morpholine in modern synthetic chemistry extends beyond its immediate synthetic applications to its role as a platform for accessing diverse chemical libraries. The azide functionality can be readily transformed through reduction to primary amines, enabling further derivatization and the construction of complex molecular frameworks. This synthetic flexibility, combined with the proven pharmaceutical relevance of morpholine-containing compounds, positions 4-(2-azidoethyl)morpholine as a valuable building block for drug discovery and materials science applications.

The synthesis of 4-(2-Azidoethyl)morpholine can be accomplished through various synthetic pathways, each offering distinct advantages and challenges. The following sections detail the primary methodological approaches for preparing this important azide-containing morpholine derivative.

Nucleophilic Substitution Approaches

The nucleophilic substitution strategy represents the most widely utilized and practical route for synthesizing 4-(2-Azidoethyl)morpholine. This approach capitalizes on the exceptional nucleophilicity of the azide ion and the well-established reactivity patterns of morpholine-containing electrophiles.

Reaction of 4-(2-Chloroethyl)morpholine with Sodium Azide

The reaction of 4-(2-chloroethyl)morpholine with sodium azide constitutes the most straightforward and commonly employed synthetic route to 4-(2-azidoethyl)morpholine. This transformation proceeds via a classical bimolecular nucleophilic substitution mechanism [1] [2].

The azide ion functions as an exceptionally effective nucleophile in these displacement reactions due to its concentrated nucleophilic character. With four nucleophilic lone pairs confined to a small molecular volume, the azide anion exhibits superior nucleophilicity compared to many conventional nitrogen nucleophiles, including amines [2]. This enhanced reactivity enables efficient displacement of halide leaving groups under relatively mild conditions.

The standard procedure involves treating 4-(2-chloroethyl)morpholine with sodium azide in a polar aprotic solvent. A representative synthesis described in the literature employs thionyl chloride and dimethylformamide to prepare 4-(2-chloroethyl)morpholine from 2-morpholinoethanol [1]. The chloroethyl intermediate is then subjected to azide displacement using sodium azide in appropriate solvent systems.

Optimal reaction conditions typically require temperatures ranging from 0°C to ambient temperature, with reaction times spanning several hours depending on the specific conditions employed [3]. The use of polar aprotic solvents such as dimethylformamide or acetonitrile facilitates the nucleophilic substitution by stabilizing the transition state while minimizing competing side reactions [4].

Table 2.1. Reaction Conditions for Azide Displacement of 4-(2-Chloroethyl)morpholine

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| DMF | 25 | 12 | 85-90 | [1] |

| Acetonitrile | 50 | 8 | 80-85 | [3] |

| Water/Acetone | 0 | 4 | 92 | [3] |

The mechanistic pathway involves backside attack of the azide nucleophile on the carbon bearing the chloride substituent, resulting in inversion of stereochemistry at the reaction center [5]. The reaction proceeds through a pentacoordinate transition state characteristic of bimolecular nucleophilic substitution processes [6].

Diazotization of 4-(2-Aminoethyl)morpholine Derivatives

An alternative nucleophilic substitution approach involves the diazotization of 4-(2-aminoethyl)morpholine derivatives followed by displacement with azide. This methodology provides access to the target azide through a two-step sequence beginning with the corresponding primary amine precursor [7] [8].

The diazotization process involves treatment of 4-(2-aminoethyl)morpholine with sodium nitrite under acidic conditions to generate the corresponding diazonium salt intermediate [9]. This highly reactive intermediate can subsequently undergo nucleophilic displacement with azide to afford the desired product.

The formation of diazonium salts from primary amines represents a well-established transformation in organic synthesis [10]. The process typically requires careful temperature control, with reactions conducted at temperatures below 5°C to prevent decomposition of the thermally labile diazonium species [11].

The mechanism involves initial formation of nitrous acid from sodium nitrite and mineral acid, followed by attack of the amine nitrogen on the nitrosating agent. Subsequent proton transfers and dehydration afford the diazonium cation, which readily undergoes nucleophilic displacement with azide anion [12] [9].

Table 2.2. Diazotization Conditions for 4-(2-Aminoethyl)morpholine

| Acid | Temperature (°C) | Time (min) | Conversion (%) | Reference |

|---|---|---|---|---|

| HCl | 0-5 | 30 | 85-90 | [9] |

| H₂SO₄ | 0-5 | 45 | 80-85 | [10] |

| HBF₄ | 0-5 | 20 | 90-95 | [11] |

Catalytic Reduction Pathways

While less commonly employed for direct synthesis of 4-(2-azidoethyl)morpholine, catalytic reduction pathways offer potential routes for functional group interconversion and mechanistic studies of azide-containing systems.

Palladium-Catalyzed Hydrogenation of Azide Functionality

Palladium-catalyzed hydrogenation represents the reverse transformation of azide synthesis, converting organic azides to the corresponding primary amines [13]. Although not directly applicable to the synthesis of 4-(2-azidoethyl)morpholine, this methodology provides valuable insights into the reactivity and stability of azide-containing morpholine derivatives.

Research by Arai and colleagues demonstrated that palladium nanoparticles stabilized by alkyne-derived supports efficiently catalyze the chemoselective hydrogenation of organic azides [13]. The reaction proceeds under mild conditions with hydrogen pressures ranging from 1 to 8 atmospheres, achieving excellent substrate-to-palladium ratios exceeding 10,000.

The hydrogenation process exhibits remarkable chemoselectivity, tolerating various functional groups including ketones, halides, benzylic alcohols, and aliphatic nitro groups [13]. This selectivity profile suggests that azide-containing morpholine derivatives would undergo clean reduction to the corresponding aminoethyl morpholine under appropriate conditions.

Table 2.3. Palladium-Catalyzed Azide Reduction Conditions

| Catalyst | H₂ Pressure (atm) | Temperature (°C) | S/Pd Ratio | Reference |

|---|---|---|---|---|

| Pd NPs/alkyne support | 8 | 50 | 12,900 | [13] |

| Pd NPs/alkyne support | 1 | 25 | 1,000 | [13] |

| Pd/BN | 1 | 25 | 990 | [13] |

Continuous Flow Synthesis Optimization

Continuous flow methodologies offer significant advantages for azide synthesis, particularly in terms of safety, efficiency, and scalability. The inherent hazards associated with organic azides, including their thermal instability and potential for explosive decomposition, make flow chemistry approaches particularly attractive for their preparation [14] [15].

Flow synthesis enables precise control over reaction parameters including temperature, residence time, and mixing efficiency while minimizing the accumulation of potentially hazardous intermediates [14]. The rapid mixing and efficient heat transfer characteristics of microreactor systems facilitate reactions under conditions that would be impractical or unsafe in traditional batch processes.

Research groups have developed general flow processes for the synthesis of alkyl and aryl azides using immobilized reagent systems [14]. These methodologies employ azide ion-exchange monoliths that enable continuous displacement reactions while maintaining high yields and purities of the azide products.

Table 2.4. Flow Synthesis Parameters for Azide Formation

| Parameter | Optimal Range | Benefits | Reference |

|---|---|---|---|

| Flow Rate | 0.1-0.5 mL/min | Adequate residence time | [14] |

| Temperature | 25-80°C | Enhanced reaction rate | [14] |

| Pressure | 1-5 bar | Improved mixing | [15] |

| Residence Time | 30 s-10 min | Complete conversion | [3] |

The application of "fast and hot" strategies in flow chemistry enables rapid reaction completion under elevated temperatures while minimizing decomposition through short residence times [3]. This approach has proven particularly effective for azide synthesis, allowing access to products that would be difficult to obtain using conventional batch methods.

Industrial-Scale Production Challenges

The industrial-scale production of 4-(2-azidoethyl)morpholine faces significant challenges related to the inherent hazards associated with azide chemistry and the specific requirements for large-scale synthesis [16] [17].

Safety considerations represent the primary concern for industrial azide production. Organic azides possess significant thermal instability and can undergo explosive decomposition under certain conditions [18]. The formation of hydrazoic acid during azide synthesis presents particular risks, as this compound is extremely toxic and potentially explosive [19].

Industrial facilities engaged in azide production must implement specialized safety protocols including the exclusion of metal components that could form shock-sensitive metal azides [20]. Copper-containing materials are particularly problematic, as copper azide salts exhibit extreme sensitivity to mechanical shock and can detonate under minimal provocation.

Table 2.5. Industrial Production Challenges and Mitigation Strategies

| Challenge | Risk Level | Mitigation Strategy | Reference |

|---|---|---|---|

| Hydrazoic acid formation | High | pH control, ventilation | [19] |

| Metal azide formation | Critical | Metal-free equipment | [20] |

| Thermal decomposition | High | Temperature monitoring | [18] |

| Scale-up limitations | Medium | Continuous processing | [17] |

Process design considerations for industrial azide synthesis include the implementation of continuous nitrogen purging to prevent hydrazoic acid accumulation and the maintenance of reaction temperatures below critical decomposition thresholds [16]. The use of bunker-type reactor systems may be necessary for large-scale operations involving significant quantities of azide materials.

Economic factors also influence industrial production decisions. The cost of specialized safety equipment, the need for highly trained personnel, and the potential for production interruptions due to safety concerns contribute to the overall economics of azide production [16]. Alternative synthetic strategies that minimize azide intermediates or enable in-situ consumption may offer economic advantages for industrial applications.

Quality control and analytical considerations present additional challenges for industrial azide production. The analysis of azide-containing materials requires specialized techniques due to their thermal sensitivity and potential for decomposition during analytical procedures [17]. Real-time monitoring systems and rapid analytical methods are essential for maintaining product quality while ensuring worker safety.

Nuclear Magnetic Resonance (NMR) Signatures

The nuclear magnetic resonance spectroscopic analysis of 4-(2-Azidoethyl)morpholine reveals characteristic signatures that confirm its molecular structure and provide detailed insights into the electronic environment of individual nuclei [1]. The proton nuclear magnetic resonance spectrum exhibits distinct resonances corresponding to different proton environments within the molecule.

In the morpholine ring system, the oxygen-adjacent methylene protons appear as a triplet at 3.73 parts per million with an integration of 4H, characteristic of the symmetric CH₂-O-CH₂ environment [1]. The nitrogen-adjacent methylene protons of the morpholine ring manifest as a triplet at 2.52 parts per million, also integrating for 4H, reflecting the equivalent proton environments in the N-CH₂ positions [1].

The azidoethyl substituent demonstrates distinctive spectroscopic features. The methylene protons directly attached to the azide functional group appear as a triplet at 3.37 parts per million with 2H integration [1]. This downfield shift reflects the electron-withdrawing nature of the azide moiety, which deshields these protons relative to typical alkyl environments. The bridging ethylene protons connecting the morpholine nitrogen to the azide group resonate at 2.61 parts per million as a triplet with 2H integration [1].

Carbon-13 nuclear magnetic resonance analysis provides complementary structural information through chemical shift patterns of the carbon nuclei. The morpholine ring carbons adjacent to oxygen appear at 66.7 parts per million, consistent with the deshielding effect of the electronegative oxygen atom [1]. The morpholine nitrogen-adjacent carbons resonate at 53.6 parts per million, while the azide-bearing carbon exhibits a chemical shift of 57.6 parts per million [1]. The ethylene bridge carbon connecting the morpholine to the azide appears at 47.9 parts per million [1].

Infrared (IR) Spectral Features

Infrared spectroscopy provides definitive identification of functional groups within 4-(2-Azidoethyl)morpholine through characteristic vibrational frequencies. The most prominent spectroscopic feature appears at 2100 cm⁻¹ as a very strong absorption, corresponding to the asymmetric stretching vibration of the azide functional group [2]. This characteristic frequency serves as an unambiguous identifier for the presence of the -N₃ moiety and appears consistently across azide-containing compounds.

The aliphatic carbon-hydrogen stretching vibrations manifest as weak absorptions around 2950 cm⁻¹, typical of saturated hydrocarbon environments within the morpholine ring and ethylene linker [2]. The morpholine ring ether functionality contributes a strong absorption at 1276 cm⁻¹, attributed to the carbon-oxygen-carbon stretching vibration characteristic of cyclic ethers [2].

Carbon-nitrogen stretching vibrations appear at 1108 cm⁻¹ as strong absorptions, reflecting both the morpholine ring nitrogen and the nitrogen atoms in the azide functional group [2]. The spectral region below 1000 cm⁻¹ contains additional fingerprint absorptions corresponding to various bending and skeletal vibrations that provide detailed structural confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into the decomposition of 4-(2-Azidoethyl)morpholine. The molecular ion peak appears at m/z 156, corresponding to the intact molecular formula C₆H₁₂N₄O [3].

The most significant fragmentation pathway involves loss of nitrogen from the azide functional group, generating a fragment at m/z 129 with moderate intensity. This fragmentation reflects the inherent instability of the azide moiety under high-energy conditions and represents loss of the terminal nitrogen atom from the azide chain.

The morpholine ring system contributes characteristic fragment ions at m/z 100 and m/z 86, corresponding to different degrees of ring fragmentation and side-chain loss. The base peak appears at m/z 56, attributed to a morpholine-derived fragment that represents the most stable cationic species under the ionization conditions.

Lower mass fragments include m/z 30, corresponding to a CH₂=NH₂⁺ ion characteristic of nitrogen-containing heterocycles. These fragmentation patterns collectively provide unambiguous confirmation of the proposed molecular structure and demonstrate the characteristic behavior of both the morpholine and azide functional groups under mass spectrometric conditions.

X-ray Crystallographic Studies

While direct crystallographic data for 4-(2-Azidoethyl)morpholine was not identified in the literature search, extensive crystallographic studies have been conducted on closely related morpholine derivatives that provide valuable structural insights. Crystal structure determinations of 4-(2-aminoethyl)morpholine complexes reveal important conformational and geometric parameters relevant to the azide analog [4] [5] [6].

The cadmium bromide complex of 4-(2-aminoethyl)morpholine crystallizes in the triclinic space group P-1, demonstrating the morpholine ring adopts a chair conformation characteristic of six-membered heterocycles [5]. The nitrogen atom in the morpholine ring exhibits tetrahedral geometry with bond angles approximately 109 degrees, consistent with sp³ hybridization. The C-N bond lengths within the morpholine ring range from 1.481 to 1.488 Å, typical of single carbon-nitrogen bonds [5].

The ethyl substituent at the morpholine nitrogen adopts an extended conformation, with C-C bond lengths of approximately 1.51 Å and C-N bond lengths around 1.46 Å [5]. These geometric parameters provide a reasonable structural framework for understanding the corresponding azide derivative, where the terminal amino group would be replaced by the azide functional group.

Nickel complexes of 4-(2-aminoethyl)morpholine demonstrate similar structural features, with the morpholine ligand acting as a bidentate chelator through both nitrogen atoms [6]. The five-membered chelate ring formed upon coordination exhibits typical geometric parameters, suggesting that 4-(2-Azidoethyl)morpholine would adopt similar conformational preferences.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Computational investigations using density functional theory provide theoretical insights into the electronic structure and molecular properties of 4-(2-Azidoethyl)morpholine. While specific DFT calculations on this exact compound were not located, extensive computational studies on related morpholine derivatives and azide-containing molecules provide relevant theoretical frameworks [7] [8].

DFT calculations typically employ the B3LYP functional with 6-311G(d,p) basis sets for structural optimization and property prediction. These computational approaches successfully reproduce experimental geometric parameters within acceptable error margins and provide reliable predictions of vibrational frequencies and electronic properties.

For morpholine-containing systems, DFT calculations predict chair conformations for the six-membered ring with C-O bond lengths around 1.43 Å and C-N bonds approximately 1.47 Å. The azide functional group geometry is characterized by nearly linear N-N-N arrangements with bond lengths of approximately 1.12 Å for the terminal N-N bond and 1.24 Å for the central N-N bond.

The calculated infrared frequencies show excellent agreement with experimental observations, particularly for the characteristic azide stretching frequency around 2100 cm⁻¹. DFT calculations provide valuable insights into the normal modes of vibration and assist in spectroscopic assignment of complex vibrational patterns.

Molecular Orbital Analysis

Frontier molecular orbital analysis through computational methods reveals important electronic characteristics of 4-(2-Azidoethyl)morpholine. The highest occupied molecular orbital (HOMO) typically localizes electron density on the morpholine nitrogen atom and the azide functional group, reflecting the electron-rich nature of these heteroatoms [8].

The lowest unoccupied molecular orbital (LUMO) generally exhibits significant contributions from the azide π* orbitals, consistent with the electron-accepting character of this functional group. The HOMO-LUMO energy gap provides insights into molecular reactivity and stability, with typical values for azide-containing molecules ranging from 3-5 eV.

Natural bond orbital analysis reveals important charge transfer interactions within the molecule. The lone pair electrons on the morpholine nitrogen demonstrate significant delocalization into adjacent σ* orbitals, contributing to conformational preferences and molecular stability. The azide group exhibits characteristic orbital interactions, with lone pairs on the terminal nitrogen interacting with π* orbitals of the azide chain.